molecular formula C20H16O2 B11711789 (4-Methylphenyl)(4-phenoxyphenyl)methanone

(4-Methylphenyl)(4-phenoxyphenyl)methanone

Cat. No.: B11711789
M. Wt: 288.3 g/mol
InChI Key: BVNQMDFHBAVCSF-UHFFFAOYSA-N
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Description

(4-Methylphenyl)(4-phenoxyphenyl)methanone is an organic compound with the molecular formula C20H18O2. It is a member of the benzophenone family, characterized by the presence of a ketone functional group flanked by two aromatic rings. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Methylphenyl)(4-phenoxyphenyl)methanone typically involves the Friedel-Crafts acylation reaction. This reaction uses an acyl chloride or anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3). The reaction proceeds as follows:

    Starting Materials: 4-methylbenzoyl chloride and 4-phenoxyaniline.

    Reaction Conditions: The reaction is carried out in an anhydrous solvent, such as dichloromethane, at low temperatures to prevent side reactions.

    Procedure: The 4-methylbenzoyl chloride is added dropwise to a solution of 4-phenoxyaniline and AlCl3 in dichloromethane. The mixture is stirred for several hours, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

(4-Methylphenyl)(4-phenoxyphenyl)methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Electrophilic aromatic substitution reactions can introduce new substituents onto the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Halogenation reactions often use reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.

Major Products Formed

    Oxidation: 4-methylbenzoic acid and 4-phenoxybenzoic acid.

    Reduction: Corresponding alcohols.

    Substitution: Halogenated derivatives of the original compound.

Scientific Research Applications

(4-Methylphenyl)(4-phenoxyphenyl)methanone has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of polymers, coatings, and other materials.

Mechanism of Action

The mechanism of action of (4-Methylphenyl)(4-phenoxyphenyl)methanone involves its interaction with specific molecular targets. The ketone group can form hydrogen bonds with biological macromolecules, influencing their structure and function. Additionally, the aromatic rings can participate in π-π interactions, further modulating the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

    Benzophenone: A simpler analog with two phenyl groups attached to a central carbonyl group.

    4-Methylbenzophenone: Similar structure but lacks the phenoxy group.

    4-Phenoxybenzophenone: Similar structure but lacks the methyl group.

Uniqueness

(4-Methylphenyl)(4-phenoxyphenyl)methanone is unique due to the presence of both a methyl and a phenoxy group, which can influence its chemical reactivity and biological activity. The combination of these substituents can enhance the compound’s solubility, stability, and interaction with biological targets.

Properties

Molecular Formula

C20H16O2

Molecular Weight

288.3 g/mol

IUPAC Name

(4-methylphenyl)-(4-phenoxyphenyl)methanone

InChI

InChI=1S/C20H16O2/c1-15-7-9-16(10-8-15)20(21)17-11-13-19(14-12-17)22-18-5-3-2-4-6-18/h2-14H,1H3

InChI Key

BVNQMDFHBAVCSF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)OC3=CC=CC=C3

Origin of Product

United States

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